2-Amino-4-(4-bromophenyl)thiazole
Overview
Description
2-Amino-4-(4-bromophenyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the amino group at the 2-position and a bromophenyl group at the 4-position distinguishes this compound and can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of brominated phenyl compounds with thiourea or other sulfur-containing reagents. For example, 2-amino (4-chloro phenyl)thiazoles were synthesized by reacting p-chloro phenacyl bromide with thiourea in a microwave synthesizer . Although the provided papers do not describe the synthesis of 2-Amino-4-(4-bromophenyl)thiazole directly, similar synthetic methods could be applied by substituting the appropriate bromophenyl compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical and physical properties. The papers provided discuss the structural characterization of various thiazole compounds using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy . These studies reveal the importance of hydrogen bonding networks in the solid-state packing of thiazole derivatives and how substituents affect the molecular geometry and electronic structure.
Chemical Reactions Analysis
Thiazole compounds can participate in various chemical reactions due to their reactive amino group and the potential for nucleophilic substitution at the bromophenyl moiety. For instance, 2-amino-5-bromo-1,3,4-thiadiazoles exhibit ambident nucleophilicity, leading to a range of derivatives through alkylation, acylation, and nitrosation reactions . Similarly, 2-Amino-4-(4-bromophenyl)thiazole could undergo reactions at both the amino and bromophenyl sites, allowing for the synthesis of a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or donating groups can affect properties such as solubility, thermal stability, and fluorescence. For example, polyimides derived from thiazole-containing diamines exhibit excellent solubility, film-forming capability, and high thermal stability . The fluorescence properties of thiazole compounds can also be modulated by the nature of the substituents . These properties are essential for applications in materials science and optoelectronics.
Scientific Research Applications
Corrosion Inhibition
- Application in Corrosion Inhibition : 2-Amino-4-(4-bromophenyl)thiazole (BPT) has been found effective as a corrosion inhibitor for mild steel in sulfuric acid environments, particularly at high temperatures. Studies show that BPT maintains high inhibition efficiency even as the temperature rises, which is attributed to its strong adsorption ability on mild steel surfaces (Gong et al., 2019).
Biological Activities
- Enzyme Inhibition : Research indicates that 2-Amino-4-(4-bromophenyl)thiazole exhibits significant inhibition against human carbonic anhydrase I and II isoenzymes, acetylcholinesterase, and butyrylcholinesterase. These inhibitory effects are promising for potential medical applications in various diseases (Korkmaz, 2022).
Antimicrobial Properties
- Antimicrobial Activity : Various derivatives of 2-Amino-4-(4-bromophenyl)thiazole have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds display promising antimicrobial properties, making them of interest in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Activities
- Anticancer Potential : Some studies have explored the synthesis of compounds containing 2-Amino-4-(4-bromophenyl)thiazole and evaluated their anticancer activities. These investigations suggest potential uses in cancer treatment, as certain derivatives have shown efficacy against various cancer cell lines (Hussein & Al-lami, 2022).
Safety And Hazards
properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNKOLWXWMLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347370 | |
Record name | 2-Amino-4-(4-bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)thiazole | |
CAS RN |
2103-94-8 | |
Record name | 2-Amino-4-(4-bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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